1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17782781
Molecular Formula: C8H10N4S
Molecular Weight: 194.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4S |
|---|---|
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3 |
| Standard InChI Key | NLTSBCWMMIGLFQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CN=CS2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine, reflects its bipartite structure: a methyl-substituted pyrazole ring linked via an amine group to a thiazole moiety. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₄S |
| Molecular Weight | 194.26 g/mol |
| IUPAC Name | 1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CN=CS2 |
| InChI Key | NLTSBCWMMIGLFQ-UHFFFAOYSA-N |
| PubChem CID | 62758861 |
The pyrazole ring (1-methyl-1H-pyrazol-4-amine) contributes aromaticity and hydrogen-bonding capacity, while the thiazole moiety (1,3-thiazol-5-ylmethyl) introduces sulfur-based reactivity and electronic diversity .
Spectroscopic and Computational Data
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NMR: Protons on the pyrazole ring resonate between δ 7.2–7.5 ppm, while thiazole protons appear at δ 8.0–8.3 ppm in DMSO-d₆ .
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FTIR: Stretching vibrations for C=N (1540–1560 cm⁻¹) and C-S (680–700 cm⁻¹) confirm heterocyclic connectivity .
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DFT Studies: HOMO-LUMO gaps (~4.2 eV) suggest moderate electronic stability, with charge density localized on the thiazole sulfur and pyrazole nitrogen atoms .
Synthesis and Characterization
Industrial-Scale Optimization
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Continuous Flow Reactors: Improve yield (≥85%) and reduce reaction time.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.
Physicochemical and Pharmacokinetic Profiles
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 1.88 |
| Solubility (H₂O) | 2.1 mg/mL |
| Plasma Protein Binding | 89% |
| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) |
ADME Predictions: High gastrointestinal absorption but limited blood-brain barrier penetration .
Future Research Directions
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